molecular formula C9H12O3 B048965 8-Oxaspiro[4.5]decane-7,9-dione CAS No. 5662-95-3

8-Oxaspiro[4.5]decane-7,9-dione

Cat. No. B048965
CAS RN: 5662-95-3
M. Wt: 168.19 g/mol
InChI Key: GFWLMILMVMCJDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Oxaspiro[4.5]decane-7,9-dione and its derivatives involves various strategies, including the use of cyclic anhydrides formed in situ from dicarboxylic acids in the presence of acetic anhydride. These compounds exhibit enhanced reactivity and broad substrate scope in reactions such as the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020). Additionally, methodologies involving Mn(III)-based oxidation and stereoselective synthesis have been developed to create a variety of oxaspirocyclic compounds (Huynh et al., 2017).

Molecular Structure Analysis

The molecular structures of oxaspirocyclic compounds, including 8-Oxaspiro[4.5]decane-7,9-dione derivatives, have been elucidated using single-crystal X-ray crystallography. These studies reveal intricate details about their crystalline forms, showcasing intra- and intermolecular hydrogen bonding and π···π stacking interactions that contribute to their stability and reactivity (Jiang & Zeng, 2016).

Chemical Reactions and Properties

8-Oxaspiro[4.5]decane-7,9-dione engages in a variety of chemical reactions, demonstrating its versatility as a chemical intermediate. Its reactivity has been leveraged in the synthesis of biologically active compounds, where its oxaspiro framework imparts desirable properties to the resulting molecules (Ogurtsov & Rakitin, 2020).

Physical Properties Analysis

The physical properties of 8-Oxaspiro[4.5]decane-7,9-dione and related compounds have been extensively studied, highlighting the influence of the oxaspiro moiety on their solubility, melting points, and crystal structures. These properties are crucial for understanding their behavior in various solvents and under different conditions, informing their application in synthesis and drug formulation (Zeng & Wang, 2018).

Chemical Properties Analysis

The chemical properties of 8-Oxaspiro[4.5]decane-7,9-dione, such as its reactivity in nucleophilic and electrophilic attacks, have been detailed through studies on its synthesis and reactions. These investigations provide insights into its potential applications in organic synthesis, pharmaceutical research, and material science (He & Qiu, 2017).

Scientific Research Applications

  • Enzyme Activity and Microbial Reduction Studies : This compound can be used for studying enzyme activity and enantioselective microbial reduction reactions. Goldberg et al. (2006) explored its use in the enantioselective microbial reduction, contributing to the field of enzymology and microbial technology (Goldberg et al., 2006).

  • Neuropharmacology : It has been found to improve 5-HT2A receptor affinity, impacting neuropharmacology and psychotropic drug development. Bojarski et al. (2001) examined its derivatives for new 5-HT1A and 5-HT2A receptor ligands (Bojarski et al., 2001).

  • Antidementia Drug Design : The 8-azaspiro[4.5]decane skeleton, closely related to 8-Oxaspiro[4.5]decane-7,9-dione, is a useful template for designing new muscarinic agonists as antidementia drugs, as shown by Tsukamoto et al. (1993) (Tsukamoto et al., 1993).

  • Chemical Sensing and Detection : It also has potential applications in chemical sensing and detection. Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds demonstrating this application (Jiang & Zeng, 2016).

  • Therapeutic Applications : 8-Oxaspiro[4.5]decane-7,9-dione is a compound with potential therapeutic applications. Kozioł et al. (2006) explored this aspect in their study on Buspirone free base (Kozioł et al., 2006).

  • Structural Determination in Chemistry : The synthesized 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, a variant of this compound, are useful in structural determination and understanding the formation mechanism of pyrrolidinediones, as demonstrated by Huynh et al. (2017) (Huynh et al., 2017).

  • Enhanced Reactivity in Organic Synthesis : Rashevskii et al. (2020) highlighted the enhanced reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines, underscoring its importance in organic synthesis (Rashevskii et al., 2020).

  • NMR Studies and Dynamic Exchange Processes : NMR studies of 8-Oxaspiro[4.5]decane-7,9-dione and its analogues have shown a dynamic exchange process in the piperazine rings of buspirone and its analogues, an important insight for pharmaceutical chemistry (Chilmonczyk et al., 1996) (Chilmonczyk et al., 1996).

  • Immunosuppressive Activity : Buspirone HCl, a derivative of this compound, shows immunosuppressive activity, reducing tissue swelling and leukocyte infiltration in a mouse model of contact hypersensitivity (McAloon et al., 1995) (McAloon et al., 1995).

  • Anticancer and Anti-TB Activity : Compounds synthesized with 8-Oxaspiro[4.5]decane-7,9-dione show moderate to potent anticancer and anti-TB activity, with good cytotoxicity against various cancer cell lines, as studied by Mane et al. (2020) (Mane et al., 2020).

properties

IUPAC Name

8-oxaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-5-9(3-1-2-4-9)6-8(11)12-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWLMILMVMCJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205196
Record name Cyclopentane-1,1-diacetic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxaspiro[4.5]decane-7,9-dione

CAS RN

5662-95-3
Record name 8-Oxaspiro[4.5]decane-7,9-dione
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Record name Cyclopentane-1,1-diacetic anhydride
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Record name 8-Oxaspiro[4.5]decane-7,9-dione
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Record name Cyclopentane-1,1-diacetic anhydride
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Record name Cyclopentane-1,1-diacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
K Kamiński, J Obniska - science24.com
Continued efforts are being in the development of antiepileptic drugs employing a range of strategies, including modification of the structures of existing drugs, targeting novel molecular …
Number of citations: 0 www.science24.com
K Kamiński, B Wiklik, J Obniska - Archiv der Pharmazie, 2014 - Wiley Online Library
Twenty‐two differently substituted 1H‐isoindole‐1,3(2H)‐diones (30–39), 8‐azaspiro[4.5]decane‐7,9‐diones (40–45), and 3‐azaspiro[5.5]undecane‐2,4‐diones (46–51) were …
Number of citations: 15 onlinelibrary.wiley.com
NJ Hrib, JG Jurcak, FP Huger, CL Errico… - Journal of medicinal …, 1991 - ACS Publications
In a continuing program to discover antipsychotic agents with a reduced propensity toward extrapyramidal side-effects, a series of N-alkoxyimides and-amides was prepared. Evaluation …
Number of citations: 16 pubs.acs.org
MAR Matos, MS Miranda, DAP Fonseca… - The Journal of …, 2008 - ACS Publications
The standard (p = 0.1 MPa) molar energies of combustion in oxygen, at T = 298.15 K, of solid 3,3-tetramethyleneglutaric acid and the related 3,3-tetramethyleneglutaric anhydride and 3,…
Number of citations: 6 pubs.acs.org
A Adejare, JY Nie, D Hebel, LE Brackett… - Journal of medicinal …, 1991 - ACS Publications
The 2-and 6-fluoro derivatives of the potent/3-adrenergic agonist 3-(tert-butylamino)-l-(3, 4-dihydroxyphen-oxy)-2-propanol were prepared and their adrenergic properties examined. …
Number of citations: 13 pubs.acs.org
A Leonardi, D Barlocco, F Montesano… - Journal of medicinal …, 2004 - ACS Publications
In the present study, more than 75 compounds structurally related to BMY 7378 have been designed and synthesized. Structural variations of each part of the reference molecule have …
Number of citations: 67 pubs.acs.org
JW Xu, YL Qi, JW Wu, RX Yuan, XW Chen… - Bioorganic & Medicinal …, 2021 - Elsevier
In this study, a series of trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives as potential antipsychotics were synthesized and biologically …
Number of citations: 1 www.sciencedirect.com
JB Popović-Djordjević, AS Klaus, ŽS Žižak… - Journal of Enzyme …, 2016 - Taylor & Francis
Antiproliferative and antibacterial activities of nine glutarimide derivatives (1–9) were reported. Cytotoxicity of compounds was tested toward three human cancer cell lines, HeLa, K562 …
Number of citations: 11 www.tandfonline.com
SK Ahirwar - 2020 - digital.library.adelaide.edu.au
The cytochrome P450 enzymes CYP101B1 and CYP101C1 from Novosphingobium aromaticivorans DSM12444 are homologues of the CYP101D1 and CYP101D2 enzymes from the …
Number of citations: 0 digital.library.adelaide.edu.au
J Dulak - Book of Abstracts, 2010 - science24.com
Traditional anti-tumor therapies have been recently supplemented with substances inhibiting the growth of blood vessels. The rationale for such an approach was the Judah Folkman’s …
Number of citations: 4 science24.com

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